molecular formula C6H8N2O2 B1590950 5-(Hydroxymethyl)-2-methylpyrimidin-4-OL CAS No. 698-30-6

5-(Hydroxymethyl)-2-methylpyrimidin-4-OL

Cat. No. B1590950
CAS RN: 698-30-6
M. Wt: 140.14 g/mol
InChI Key: ATTZFOQANXUZIP-UHFFFAOYSA-N
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Description

Synthesis Analysis

HMF was first reported in 1875 as an intermediate in the formation of levulinic acid from sugar and sulfuric acid . This remains the classical route, with 6-carbon sugars (hexoses) such as fructose undergoing acid-catalyzed poly-dehydration . When hydrochloric acid is used, 5-chloromethylfurfural is produced instead of HMF .


Molecular Structure Analysis

The molecule consists of a furan ring, containing both aldehyde and alcohol functional groups . The molecular structure, morphology, and growth mechanism of HMF derived humins have been investigated using ATR-FTIR spectroscopy, Scanning Electron Microscopy (SEM), and Dynamic Light Scattering (DLS) experiments .


Physical And Chemical Properties Analysis

HMF is a white low-melting solid (although commercial samples are often yellow) which is highly soluble in both water and organic solvents . It has a molar mass of 126.111 g·mol −1, a density of 1.29 g/cm 3, a melting point of 30 to 34 °C, and a boiling point of 114 to 116 °C .

Scientific Research Applications

Synthesis and Chemical Applications

  • A study by Šterk et al. (2012) describes the efficient synthesis of functionalized 5-methylpyrimidine, including the hydroxymethyl derivative. This synthetic approach is noted for its high yields and simplicity, being superior to existing methodologies for key pyrimidine precursors used in the synthesis of drugs like rosuvastatin.

Biological and Pharmaceutical Research

  • A study by Hocková et al. (2003) discusses derivatives of 2,4-diaminopyrimidine substituted at position 5, including the hydroxymethyl group. These compounds demonstrated inhibitory activity against retroviruses, notably HIV, in cell culture, indicating potential applications in antiviral therapies.

Analytical Chemistry and Material Science

  • Research by Zhukhlistova & Tishchenko (2001) elucidates the crystal structure of a derivative of 5-ethoxymethyl-2-methylpyrimidine. Understanding such structures is crucial for the development of materials and pharmaceutical compounds.

Role in Thiamine Biosynthesis

  • The enzyme ThiC, which is crucial for thiamine biosynthesis, catalyzes the formation of 4-amino-5-hydroxymethyl-2-methylpyrimidine phosphate. Palmer, Dougherty, & Downs (2012) studied this enzyme in Salmonella enterica, highlighting the importance of this compound in microbial metabolism and vitamin B1 synthesis.

Mechanism of Action

While the specific mechanism of action for “5-(Hydroxymethyl)-2-methylpyrimidin-4-OL” is not clear from the search results, HMF is known to bind intracellular sickle hemoglobin (HbS). Preliminary in vivo studies using transgenic sickle mice showed that orally administered HMF inhibits the formation of sickled cells in the blood .

Future Directions

HMF is a versatile platform chemical derived from the dehydration of renewable carbohydrates (typically glucose/fructose-based monosaccharides, oligosaccharides, and polysaccharides) . It has gained interest as an industrially relevant biocatalyst . The thermostable HMF variant is a promising candidate for industrial scale production of FDCA from HMF .

properties

IUPAC Name

5-(hydroxymethyl)-2-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-4-7-2-5(3-9)6(10)8-4/h2,9H,3H2,1H3,(H,7,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATTZFOQANXUZIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=O)N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70563935
Record name 5-(Hydroxymethyl)-2-methylpyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70563935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Hydroxymethyl)-2-methylpyrimidin-4-OL

CAS RN

698-30-6
Record name 5-(Hydroxymethyl)-2-methylpyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70563935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(hydroxymethyl)-2-methylpyrimidin-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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